molecular formula C21H16BrN3O2 B10897242 7-[(2-Bromo-5-hydroxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

7-[(2-Bromo-5-hydroxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B10897242
M. Wt: 422.3 g/mol
InChI Key: RBAFPHOWXLPNFT-UHFFFAOYSA-N
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Description

7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is a complex organic compound that features a quinolinol core substituted with a bromo-hydroxyphenyl and a pyridylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL typically involves multi-step organic reactions. One common method includes the coupling of 2-bromo-5-hydroxyphenyl with 2-pyridylamine under specific conditions to form the intermediate, which is then reacted with 8-quinolinol to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromo and hydroxyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-hydroxypyridine
  • 2,5-Dibromo-2-hydroxyacetophenone
  • Indole derivatives

Uniqueness

7-[(2-BROMO-5-HYDROXYPHENYL)(2-PYRIDYLAMINO)METHYL]-8-QUINOLINOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

7-[(2-bromo-5-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C21H16BrN3O2/c22-17-9-7-14(26)12-16(17)20(25-18-5-1-2-10-23-18)15-8-6-13-4-3-11-24-19(13)21(15)27/h1-12,20,26-27H,(H,23,25)

InChI Key

RBAFPHOWXLPNFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC(=C4)O)Br

Origin of Product

United States

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